

# An In-depth Technical Guide to 2-Methylthioadenosine Diphosphate (2MeSADP)

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## Compound of Interest

Compound Name: 2MeSADP

Cat. No.: B1221296

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This technical guide provides a comprehensive overview of 2-Methylthioadenosine Diphosphate (**2MeSADP**), a potent and widely used synthetic agonist for purinergic P2Y receptors. This document details its chemical identity, mechanism of action, key signaling pathways, and relevant experimental protocols, presenting quantitative data in a clear, comparative format.

## Chemical Identity and Synonyms

**2MeSADP** is a stable analog of adenosine diphosphate (ADP). Its full chemical name and commonly used synonyms are provided below.

Attribute	Detail
Full Chemical Name	2-(Methylthio)adenosine-5'-(trihydrogen diphosphate)[1]
Common Form	Trisodium salt[1][2]
Synonyms	2-Methylthioadenosine diphosphate, 2-Methylthio-ADP, MeSADP, 2-MeS-ADP[1][2][3][4][5][6]
CAS Number	34983-48-7 (for the acid form), 475193-31-8 (for the trisodium salt)[1][4]

## Mechanism of Action and Receptor Selectivity

**2MeSADP** is a high-potency agonist for several subtypes of the P2Y family of G protein-coupled receptors (GPCRs), most notably P2Y<sub>1</sub>, P2Y<sub>12</sub>, and P2Y<sub>13</sub>.<sup>[2][3][4]</sup> These receptors are crucial in a variety of physiological processes, particularly in platelet aggregation and neurotransmission.

- P2Y<sub>1</sub> Receptor:** Coupled to Gq proteins, its activation by **2MeSADP** stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca<sup>2+</sup>) concentration, which in platelets, initiates shape change and transient aggregation.<sup>[7]</sup>
- P2Y<sub>12</sub> Receptor:** Coupled to Gi proteins, its activation by **2MeSADP** inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.<sup>[5][8]</sup> This reduction in cAMP is critical for amplifying and sustaining platelet activation and aggregation.<sup>[5]</sup>
- P2Y<sub>13</sub> Receptor:** Also coupled to Gi proteins, its activation by **2MeSADP** leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.<sup>[9][10]</sup> In red blood cells, this pathway has been identified as a negative feedback mechanism for ATP release.<sup>[6][10]</sup>

## Quantitative Data: Receptor Affinity and Potency

The following tables summarize the reported potency (EC<sub>50</sub> or pEC<sub>50</sub> values) of **2MeSADP** at various P2Y receptor subtypes. These values represent the concentration of **2MeSADP** required to elicit a half-maximal response.

Table 1: Potency of **2MeSADP** at Human P2Y Receptors

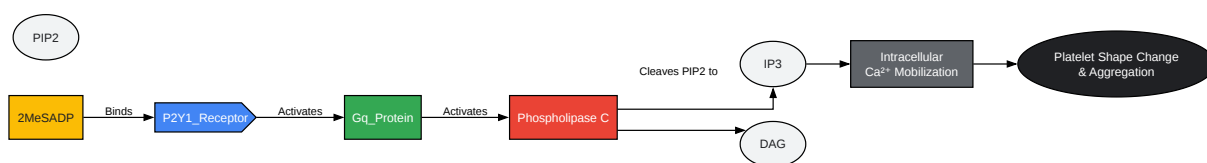
Receptor	Parameter	Value	Reference
P2Y <sub>1</sub>	pEC <sub>50</sub>	8.29	<sup>[2][8]</sup>
P2Y <sub>12</sub>	EC <sub>50</sub>	5 nM	<sup>[2][8]</sup>
P2Y <sub>13</sub>	EC <sub>50</sub>	19 nM	<sup>[2][8]</sup>

Table 2: Potency of **2MeSADP** at Rodent P2Y Receptors

Receptor	Species	Parameter	Value	Reference
P2Y <sub>1</sub>	Rat	EC <sub>50</sub>	0.58 nM	[1]
P2Y <sub>6</sub>	Rat	pEC <sub>50</sub>	5.75	[2]
P2Y <sub>12</sub>	Rat	EC <sub>50</sub>	0.89 nM	[1]
P2Y <sub>13</sub>	Mouse	EC <sub>50</sub>	6.2 nM	[2]

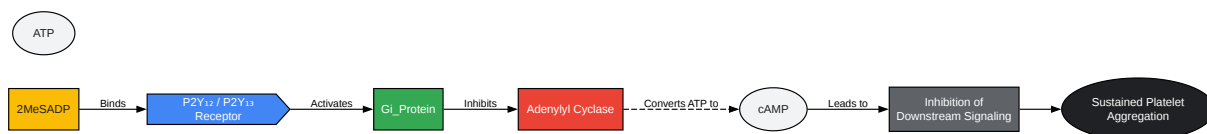
## Signaling Pathways

The signaling cascades initiated by **2MeSADP** binding to P2Y<sub>1</sub>, P2Y<sub>12</sub>, and P2Y<sub>13</sub> receptors are depicted below.



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Caption: P2Y<sub>1</sub> Receptor Signaling Cascade.



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Caption: P2Y<sub>12</sub> and P2Y<sub>13</sub> Receptor Signaling Cascade.

## Experimental Protocols

Detailed methodologies for key experiments involving **2MeSADP** are provided below.

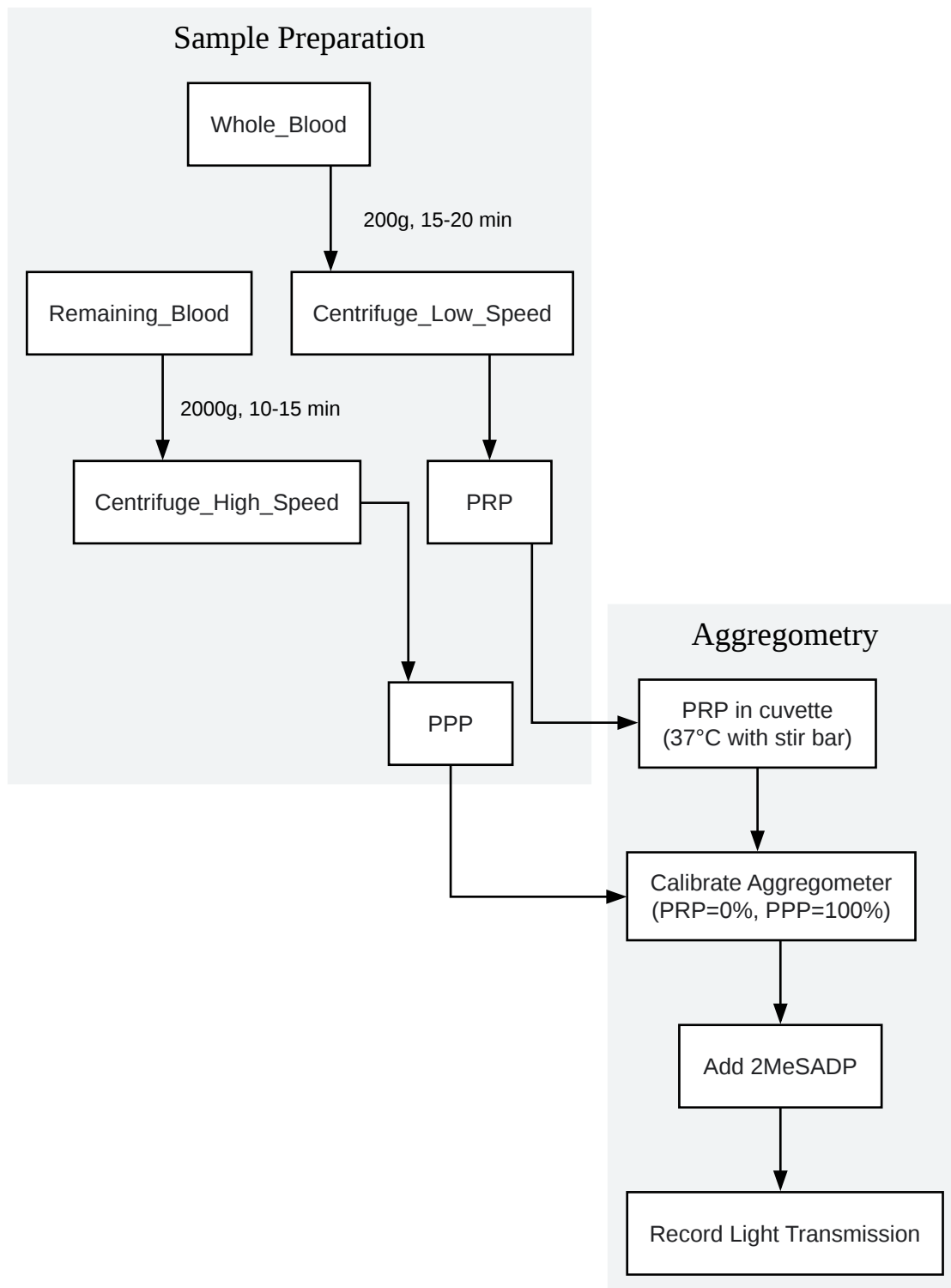
### Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the aggregation of platelets in response to an agonist like **2MeSADP**.

Methodology:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
  - Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
  - Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[\[4\]](#)
  - Transfer the supernatant (PRP) to a new tube.
  - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[\[4\]](#)
- Aggregometry:
  - Use a light transmission aggregometer.
  - Place a cuvette containing PRP and a stir bar into the heating block of the aggregometer at 37°C.
  - Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.[\[4\]](#)
  - Add a known concentration of **2MeSADP** to the PRP.

- Record the change in light transmission over time as platelets aggregate, causing the plasma to become clearer.[4]



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Caption: Workflow for Platelet Aggregation Assay.

## cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus cAMP production, in response to **2MeSADP** in cells expressing Gi-coupled receptors like P2Y<sub>12</sub> and P2Y<sub>13</sub>.

Methodology:

- Cell Culture and Treatment:
  - Culture cells (e.g., CHO or HEK293 cells stably expressing the receptor of interest) in the appropriate medium.
  - Seed the cells in a multi-well plate.
  - Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[\[4\]](#)
  - Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
  - Concurrently, treat the cells with varying concentrations of **2MeSADP**.[\[4\]](#)
- cAMP Measurement:
  - Lyse the cells to release intracellular cAMP.
  - Quantify the amount of cAMP using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[\[4\]](#)

## Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y<sub>1</sub> by **2MeSADP**.

Methodology:

- Cell Preparation and Dye Loading:

- Culture cells expressing the P2Y<sub>1</sub> receptor in a multi-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4]  
The acetoxymethyl (AM) ester allows the dye to enter the cells, where it is cleaved and trapped.
- Fluorescence Measurement:
  - Use a fluorescence plate reader or microscope to measure the baseline fluorescence.
  - Add **2MeSADP** at various concentrations to the cells.
  - Immediately record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[4]

## Conclusion

**2MeSADP** is an invaluable tool for researchers studying the pharmacology and signaling of P2Y receptors. Its high potency and well-characterized effects on P2Y<sub>1</sub>, P2Y<sub>12</sub>, and P2Y<sub>13</sub> receptors make it a standard agonist for in vitro and in vivo studies of platelet function, thrombosis, and other physiological processes regulated by these receptors. The experimental protocols and data presented in this guide provide a solid foundation for the design and interpretation of experiments utilizing this important compound.

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## References

- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y<sub>1</sub> receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ADP acting on P2Y13 receptors is a negative feedback pathway for ATP release from human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet P2Y1 receptor exhibits constitutive G protein signaling and  $\beta$ -arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
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